molecular formula C20H23NO6 B3120647 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone CAS No. 267875-80-9

3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone

Cat. No. B3120647
CAS RN: 267875-80-9
M. Wt: 373.4 g/mol
InChI Key: RBCCZNDZLGOIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone is a chemical compound that has been widely studied for its potential use in scientific research. It is a pyridinone derivative that has shown promise in the fields of biochemistry and physiology due to its unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone involves its ability to inhibit the activity of dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone can prevent the growth of cancer cells and potentially be used as an anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone are still being studied. However, it has been shown to have an inhibitory effect on the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This can potentially lead to the prevention of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone in lab experiments is its potential as an anti-cancer agent. It has shown promise in inhibiting the growth of cancer cells and preventing their proliferation. However, one limitation is that its mechanism of action is still being studied and its full effects on the human body are not yet fully understood.

Future Directions

There are several future directions for the study of 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone. One potential direction is to further study its potential as an anti-cancer agent and its ability to inhibit the growth of cancer cells. Another direction is to study its potential use in other areas of biochemistry and physiology, such as its effects on other enzymes and metabolic pathways. Additionally, further research is needed to fully understand its mechanism of action and its effects on the human body.

Scientific Research Applications

3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone has been used in a variety of scientific research applications. It has been studied for its potential use as an inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. It has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

6-methyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-3-phenylmethoxypyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-13-10-15(19(24)25)17(26-12-14-8-6-5-7-9-14)18(23)21(13)11-16(22)27-20(2,3)4/h5-10H,11-12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCCZNDZLGOIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)OC(C)(C)C)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone

Synthesis routes and methods I

Procedure details

To a solution of 3-benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone from step 2 above (1.1 g, 2.8 mmol) in 1:1 THF:H2O (20 mL) was added aqueous LiOH (3.0 mL of a 1.1 N solution, 3.3 mmol) and the resulting solution was stirred at ambient temperature for 18 h. Aqueous HCl was added (3 mL of a 1 N solution, 3 mmol) and the solvents were removed in vacuo. The residue was partitioned between water and EtOAc. The organic layer was separated and the aqueous layer was extracted four times with EtOAc. The combined organic phases were dried over Na2SO4, filtered, and the solvent was removed in vacuo to give the title compound as an amorphous solid (0.91 g; HPLC RT=15.98 min, method B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone
Reactant of Route 2
Reactant of Route 2
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone
Reactant of Route 3
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone
Reactant of Route 4
Reactant of Route 4
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone
Reactant of Route 5
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone
Reactant of Route 6
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.